COX-2 Inhibition: Superior In Vivo Efficacy in Neuropathic Pain Models Versus Celecoxib and Rofecoxib
The pyrazolo[1,5-b]pyridazine-derived COX-2 inhibitor GW406381X demonstrates differentiated in vivo efficacy compared with the clinically approved COX-2 inhibitors celecoxib and rofecoxib. In the rat chronic constriction injury model of neuropathic pain, GW406381X at 5 mg/kg p.o. fully reversed mechanical allodynia, whereas both celecoxib and rofecoxib at the same dose (5 mg/kg p.o.) were without significant effect [1]. In a rat model of capsaicin-induced central sensitization, intrathecal GW406381X showed an ED₅₀ of 0.07 µg, while celecoxib and rofecoxib had no effect in this model [1]. This efficacy differentiation contrasts with the inflammatory pain model (Freund's Complete Adjuvant) where GW406381X ED₅₀ was 1.5 mg/kg p.o., comparable to rofecoxib (1.0 mg/kg p.o.) and superior to celecoxib (6.6 mg/kg p.o.) [1].
| Evidence Dimension | In vivo efficacy in neuropathic pain (CCI model) and central sensitization vs. inflammatory pain comparator profile |
|---|---|
| Target Compound Data | GW406381X: CCI model – full reversal of mechanical allodynia at 5 mg/kg p.o.; Capsaicin central sensitization – ED₅₀ 0.07 µg i.t.; FCA inflammatory model – ED₅₀ 1.5 mg/kg p.o. |
| Comparator Or Baseline | Celecoxib: CCI model – no significant effect at 5 mg/kg p.o.; Capsaicin central sensitization – no effect; FCA model – ED₅₀ 6.6 mg/kg p.o. Rofecoxib: CCI model – no significant effect at 5 mg/kg p.o.; Capsaicin central sensitization – no effect; FCA model – ED₅₀ 1.0 mg/kg p.o. |
| Quantified Difference | GW406381X achieves complete pain reversal where celecoxib and rofecoxib show zero significant effect in neuropathic and central sensitization models; GW406381X is 4.4-fold more potent than celecoxib in the inflammatory pain model. |
| Conditions | Rat chronic constriction injury (CCI) model; rat capsaicin-induced central sensitization model; mouse partial ligation model; rat Freund's Complete Adjuvant (FCA) model. Oral and intrathecal administration. |
Why This Matters
This evidence directly demonstrates that the pyrazolo[1,5-b]pyridazine scaffold enables CNS-penetrant COX-2 inhibitors with efficacy in neuropathic pain states where the first-line clinical COX-2 inhibitors celecoxib and rofecoxib fail, a key differentiator for programs targeting central pain indications.
- [1] Bingham, S.; et al. The cyclooxygenase-2 inhibitor GW406381X [2-(4-ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]-pyrazolo[1,5-b]pyridazine] is effective in animal models of neuropathic pain and central sensitization. J. Pharmacol. Exp. Ther. 2005, 312 (3), 1161–1169. View Source
